molecular formula C8H6BF4KO2 B8004529 Potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate

Potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate

Cat. No.: B8004529
M. Wt: 260.04 g/mol
InChI Key: QTHPSTWEUZEMQR-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate is an organoboron compound with the molecular formula C8H6BF4KO2. It is a potassium salt of a trifluoroborate ester, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate typically involves the reaction of 3-fluoro-4-(methoxycarbonyl)phenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions

In Suzuki-Miyaura cross-coupling reactions, this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like THF or dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions are biaryl or substituted aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate in Suzuki-Miyaura cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The trifluoroborate ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate is unique due to its stability and reactivity in cross-coupling reactions. Similar compounds include:

  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium 4-(trifluoromethyl)phenyltrifluoroborate

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications in organic synthesis.

Properties

IUPAC Name

potassium;trifluoro-(3-fluoro-4-methoxycarbonylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF4O2.K/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHPSTWEUZEMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)C(=O)OC)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF4KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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